molecular formula C7H13NO B8571090 N-ethylpiperidone

N-ethylpiperidone

Cat. No.: B8571090
M. Wt: 127.18 g/mol
InChI Key: VUQMOERHEHTWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethylpiperidone is a heterocyclic compound featuring a six-membered piperidone ring (a cyclic ketone derivative of piperidine) with an ethyl group substituted on the nitrogen atom. For example, 3,5-bis(4-hydroxy-3-methoxy-5-methylcinnamyl)-N-ethylpiperidone (compound 18) demonstrates potent cytotoxic activity against cancer cells, outperforming curcumin in antiproliferative assays . Its enhanced activity is attributed to structural modifications that improve radical scavenging and stabilize phenoxy radicals, critical for antioxidant and anticancer effects .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-ethylpiperidin-2-one

InChI

InChI=1S/C7H13NO/c1-2-8-6-4-3-5-7(8)9/h2-6H2,1H3

InChI Key

VUQMOERHEHTWPE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: N-Alkyl Substitution

Substituting the nitrogen-bound alkyl group in piperidone derivatives significantly impacts pharmacological activity. For instance:

Compound GI₅₀ (μM) TGI (μM) LC₅₀ (μM)
N-Methylpiperidone (17) 21.3 70.7 97.7
N-Ethylpiperidone (18) 4.4 33.8 89.1
Curcumin 38.4 35.6 66.0

Replacing the methyl group with ethyl (compound 17 → 18) reduces GI₅₀ by ~80%, indicating superior antiproliferative potency. This enhancement may arise from increased lipophilicity or optimized steric interactions with cellular targets .

Substituent Effects on Aromatic Moieties

The antiproliferative and antioxidant activities of this compound derivatives depend critically on substituents attached to the cinnamyl groups. Key findings include:

  • 3'-Methoxy-4'-hydroxy units on phenyl rings enhance radical scavenging by stabilizing phenoxy radicals .
  • Para-hydroxy and ortho-methoxy groups synergistically improve antioxidant capacity, as seen in compound 18’s superior activity over curcumin .

Derivatives lacking these substituents show reduced efficacy, underscoring the importance of electronic and steric optimization.

Comparison with Curcumin and Lead Compounds

This compound derivatives exhibit marked advantages over curcumin:

  • Lower GI₅₀ : Compound 18’s GI₅₀ (4.4 μM) is ~9-fold lower than curcumin’s (38.4 μM), indicating higher potency .
  • Improved Pharmacokinetics : Structural modifications, such as methoxy and hydroxy substitutions, enhance metabolic stability and bioavailability compared to curcumin’s labile β-diketone moiety .

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